molecular formula C12H14O3 B1322975 Methyl 4-butyrylbenzoate CAS No. 71616-83-6

Methyl 4-butyrylbenzoate

Cat. No.: B1322975
CAS No.: 71616-83-6
M. Wt: 206.24 g/mol
InChI Key: KTZOAXDUBMENLM-UHFFFAOYSA-N
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Description

Methyl 4-butyrylbenzoate is an organic compound with the molecular formula C12H14O3. It is a member of the benzoate ester family, characterized by a benzene ring connected to an ester functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-butyrylbenzoate can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromopropene with methyl 4-formylbenzoate . The reaction conditions typically include the use of acetylacetonatodicarbonylrhodium (I), potassium formate, potassium carbonate, and triphenylphosphine in 1,2-dimethoxyethane at 130°C for 16 hours under an inert atmosphere in a sealed tube .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-butyrylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-butyrylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-butyrylbenzoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with various biological molecules. The exact molecular targets and pathways involved in its biological effects are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Similar in structure but lacks the butyryl group.

    Ethyl benzoate: Similar ester compound with an ethyl group instead of a methyl group.

    Butyl benzoate: Contains a butyl group instead of a methyl group.

Uniqueness

Methyl 4-butyrylbenzoate is unique due to the presence of both the butyryl and ester functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are desired .

Properties

IUPAC Name

methyl 4-butanoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-4-11(13)9-5-7-10(8-6-9)12(14)15-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZOAXDUBMENLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307598
Record name Methyl 4-(1-oxobutyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71616-83-6
Record name Methyl 4-(1-oxobutyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71616-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(1-oxobutyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N-methoxy-N-methyl-terephthalamic acid methyl ester (4.56 g, 20.4 mmol) in THF (100 mL) is added PrMgCl (2.0M, 30.6 mmol) at 0° C., the reaction is warmed to room temperature, stirred overnight, quenched by NH4Cl aqueous solution, extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, concentrate. Column chromatography on silica gel gives the title compound (1 g, 23.7%).
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
30.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
23.7%

Synthesis routes and methods II

Procedure details

Pyridinium chlorochromate (1.25 g, 5.80 mmol) was added to a 0° C. solution of methyl 4-(1-hydroxybutyl)benzoate (602.5 mg, 2.89 mmol) in 9.6 mL dichloromethane. The reaction mixture was allowed to warm to room temperature and stirred for 3 h. MgSO4 was added, and the solids removed by filtration. The filtrate was concentrated to give a brown solid. Purification by silica gel chromatography provided methyl 4-butyrylbenzoate (491.2 mg) as a colorless solid. 1H NMR (400 MHz, CDCl3, δ): 8.08-8.13 (m, 2H), 7.97-8.01 (m, 2H), 3.94 (s, 3H), 2.96 (t, J=7.3 Hz, 2H), 1.77 (m, 2H), 1.00 (t, J=7.41 Hz, 3H).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
602.5 mg
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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